molecular formula C7H11N3 B15317396 4,5,6-Trimethylpyridazin-3-amine CAS No. 17258-24-1

4,5,6-Trimethylpyridazin-3-amine

Cat. No.: B15317396
CAS No.: 17258-24-1
M. Wt: 137.18 g/mol
InChI Key: SANRKCQSPCFBDD-UHFFFAOYSA-N
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Description

4,5,6-Trimethylpyridazin-3-amine is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 The presence of three methyl groups at positions 4, 5, and 6, along with an amino group at position 3, makes this compound a unique derivative of pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethylpyridazin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4,5-trimethylpyrazole with hydrazine hydrate in the presence of a suitable catalyst can yield this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce various substituents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

4,5,6-Trimethylpyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethylpyridazin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways involved can vary based on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with no methyl or amino substituents.

    3-Aminopyridazine: Similar structure but lacks the three methyl groups.

    4,5,6-Trimethylpyridazine: Similar structure but lacks the amino group.

Uniqueness

4,5,6-Trimethylpyridazin-3-amine is unique due to the combination of three methyl groups and an amino group on the pyridazine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the amino group enhances its reactivity and potential for forming derivatives with diverse functionalities .

Properties

IUPAC Name

4,5,6-trimethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-5(2)7(8)10-9-6(4)3/h1-3H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANRKCQSPCFBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17258-24-1
Record name trimethylpyridazin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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